molecular formula C18H15NO6 B4593245 [2-methoxy-4-[(Z)-3-oxobut-1-enyl]phenyl] 3-nitrobenzoate

[2-methoxy-4-[(Z)-3-oxobut-1-enyl]phenyl] 3-nitrobenzoate

Cat. No.: B4593245
M. Wt: 341.3 g/mol
InChI Key: NWINSXLDOCZLNE-SREVYHEPSA-N
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Description

[2-methoxy-4-[(Z)-3-oxobut-1-enyl]phenyl] 3-nitrobenzoate is a useful research compound. Its molecular formula is C18H15NO6 and its molecular weight is 341.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate is 341.08993720 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Studies on related compounds have focused on understanding the effects of substituents like methoxy and nitro groups on the reactivity and properties of benzoates. For example, the solvolysis of allyl derivatives has been examined to understand the influence of electron-withdrawing groups on reaction rates (Jursic, Ladika, & Sunko, 1986). This type of research provides insights into how modifications in molecular structure can affect chemical behavior, which is crucial for designing compounds with specific reactivities.

Microwave-assisted Synthesis

  • The use of microwave-assisted synthesis techniques has been explored to improve the efficiency of producing complex organic compounds. An example is the synthesis of benzimidazole derivatives on ionic liquid support, which represents a diversity-oriented synthetic approach. This methodology demonstrates the potential for rapid and efficient synthesis of complex molecules, which could be applicable to the synthesis of "2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate" and related compounds (Chanda, Maiti, Tseng, & Sun, 2012).

Applications in Material Science

  • The introduction of specific functional groups, such as nitro and methoxy groups, into organic compounds can significantly influence their material properties, such as liquid crystalline behavior. For instance, compounds with a nitro terminal group and a methoxy group have been synthesized and characterized to explore their mesogenic properties and thermal stability (Abboud, Lafta, & Tomi, 2017). This research highlights the potential of specific organic compounds in the development of new materials with desirable properties.

Radical Scavenging and Stability

  • The study of profluorescent nitroxides has shown that specific organic molecules can act as sensors and stabilizers for radical-mediated oxidative damage. This demonstrates the potential of organic compounds, possibly including "2-methoxy-4-(3-oxo-1-buten-1-yl)phenyl 3-nitrobenzoate," to serve as protective agents against oxidative stress in various materials and biological systems (Blinco, Keddie, Wade, Barker, George, & Bottle, 2008).

Properties

IUPAC Name

[2-methoxy-4-[(Z)-3-oxobut-1-enyl]phenyl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-12(20)6-7-13-8-9-16(17(10-13)24-2)25-18(21)14-4-3-5-15(11-14)19(22)23/h3-11H,1-2H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWINSXLDOCZLNE-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\C1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-methoxy-4-[(Z)-3-oxobut-1-enyl]phenyl] 3-nitrobenzoate
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[2-methoxy-4-[(Z)-3-oxobut-1-enyl]phenyl] 3-nitrobenzoate
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[2-methoxy-4-[(Z)-3-oxobut-1-enyl]phenyl] 3-nitrobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.